5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine - 948306-78-3

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine

Catalog Number: EVT-3167812
CAS Number: 948306-78-3
Molecular Formula: C8H11N3
Molecular Weight: 149.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound . It is part of the 1,6-naphthyridines class of compounds, which are known for their wide range of biological applications . These compounds are pharmacologically active and have various applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine can be described as a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it the naphthalene analog of pyridine with one nitrogen atom in each ring .

Synthesis Analysis

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, including the 3-amino derivative, serves as a versatile building block in organic synthesis. Its rigid bicyclic structure and the presence of multiple reactive sites allow for the construction of complex and diverse molecular architectures. [, , , , ] These features make it attractive for developing new synthetic methodologies and exploring new chemical space.

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine, due to the presence of the amine group, can undergo various chemical transformations typical of primary amines. These include alkylation, acylation, and reactions with electrophiles. The nitrogen atoms in the heterocyclic core can also participate in reactions, such as N-oxidation or quaternization, leading to further diversification of the scaffold. [, , , ] These reactions are crucial for synthesizing libraries of compounds for biological evaluation and developing structure-activity relationships.

Applications
  • CXCR4 Antagonists: Tetrahydronaphthyridine derivatives, including compound 12a, have been developed as potent and selective CXCR4 antagonists. [] CXCR4 is a chemokine receptor involved in HIV infection, cancer metastasis, and inflammatory diseases, making its antagonists attractive therapeutic targets.
  • Integrin Inhibitors: Compounds containing the tetrahydronaphthyridine moiety have shown significant affinity for integrin receptors, particularly αvβ6. [, ] Integrin inhibitors are investigated for treating various diseases, including cancer, fibrosis, and inflammatory disorders.
  • Acetylcholinesterase Inhibitors: Bridged tetrahydronaphthyridine analogues, inspired by Huperzine A, have been synthesized and evaluated as potential acetylcholinesterase inhibitors. [] These compounds hold therapeutic potential for neurodegenerative diseases like Alzheimer's disease.
  • Antimicrobial Agents: Various substituted tetrahydronaphthyridine derivatives exhibit potent antibacterial and antifungal activities. [, ] The development of new antimicrobial agents is crucial to combatting drug-resistant pathogens.
Future Directions
  • Development of new synthetic methodologies: Exploring new and efficient synthetic routes, including asymmetric synthesis, will be crucial for accessing enantiomerically pure derivatives and expanding the structural diversity of accessible compounds. []
  • Structure-activity relationship studies: Systematic modifications of the tetrahydronaphthyridine core and its substituents will be vital to optimizing the potency, selectivity, and pharmacokinetic properties of its derivatives for specific therapeutic applications. [, ]

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt

Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor with potential therapeutic applications in treating idiopathic pulmonary fibrosis []. It exhibits high affinity for the αvβ6 integrin (pKi = 11), a long dissociation half-life (7 hours), and excellent solubility in saline at pH 7 (>71 mg/mL) [].

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate

Compound Description: This compound is a quaternary ammonium betaine derivative with exceptional potency and selectivity for the αvβ6 integrin receptor []. It displays a selectivity of 1.4 to >3 logs over other αv integrins in cell adhesion assays [].

Relevance: This compound shares the 5,6,7,8-tetrahydro-1,8-naphthyridine core with 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. The presence of a quaternary ammonium betaine moiety further enhances its interaction with the αvβ6 integrin [].

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine and 3-[(7R)-7-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propan-1-amine

Compound Description: These compounds are key intermediates in the synthesis of αVβ3 integrin antagonists [, ].

TAK-828F

Compound Description: This compound acts as a potent and selective inverse agonist of the retinoid-related orphan receptor γt (RORγt) [].

Relevance: TAK-828F contains a 5,6,7,8-tetrahydro-1,6-naphthyridine core, making it structurally related to 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. The successful development of this compound as an RORγt inverse agonist further highlights the versatility of the tetrahydronaphthyridine scaffold in medicinal chemistry [].

6,8-Bridged 5,6,7,8-tetrahydro-1,6-naphthyridines

Compound Description: These compounds were designed as analogues of huperzine A, a natural product with potent acetylcholinesterase inhibitory activity [].

Relevance: These compounds are structurally related to 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine through the shared 5,6,7,8-tetrahydro-1,6-naphthyridine core. The introduction of a bridge between positions 6 and 8 aims to enhance interactions with the acetylcholinesterase enzyme [].

CF3-substituted tetrahydro-1,7-naphthyridines

Compound Description: These novel compounds, including cyclic α-amino acid derivatives, were synthesized via an efficient method involving cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes [].

5-Methyl-, 7-Methyl-, and 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Compound Description: These methyl analogs of 5,6,7,8-tetrahydro-1,6-naphthyridine were investigated as potential antivertigo agents [].

3-Amino-5,6,7,8-tetrahydro[1,6]naphthyridine and its Substituted Homologues

Compound Description: These compounds were synthesized via a facile two-step procedure involving the condensation of mono- and bicyclic-4-piperidinones with 3,5-dinitro-1-methyl-2-pyridone [].

3-Arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium Bromides and Aryl-(4-R1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-ylmethyl)-amines

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against various gram-positive and gram-negative bacteria and yeast fungi [].

7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas

Compound Description: These compounds were developed as dual inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2) []. They exhibited potent inhibitory activity against both targets and showed high selectivity over other kinases like PDGFR and c-Src [].

Properties

CAS Number

948306-78-3

Product Name

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Molecular Formula

C8H11N3

Molecular Weight

149.19

InChI

InChI=1S/C8H11N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4,9H2

InChI Key

MANOVAGPFVXCPN-UHFFFAOYSA-N

SMILES

C1CNCC2=C1N=CC(=C2)N

Canonical SMILES

C1CNCC2=C1N=CC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.